Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate is a fascinating compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of a benzoate (benzene ring with a carboxylic acid group) linked to a triazolo[4,3-b]pyridazinyl moiety via a sulfanyl (thiol) group. This hybrid structure combines elements from different heterocyclic rings, making it intriguing for drug design.
Preparation Methods
Synthetic Routes:: Several synthetic approaches exist for this compound. One notable method involves intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol, leading to the formation of 7-benzylidene-3-methyl-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
Industrial Production:: While industrial-scale production details are scarce, laboratories typically synthesize this compound using modified versions of the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity:: Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.
Reduction: Reduction of the carbonyl group (benzoate) is possible.
Thionyl chloride (SOCl₂): Used for sulfanyl group activation.
Hydrazine hydrate (N₂H₄·H₂O): For reduction reactions.
Various bases: To facilitate cyclization reactions.
Major Products:: The exact products depend on reaction conditions, but derivatives of the core structure are common.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as an antimicrobial, analgesic, anti-inflammatory, and antioxidant agent.
Enzyme Inhibition: It acts as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and anti-lipase agent.
Drug Design: Its unique structure makes it valuable for rational drug development.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting pathways relevant to its pharmacological activities.
Properties
Molecular Formula |
C17H17N5O3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17N5O3S/c1-3-13-19-20-14-8-9-16(21-22(13)14)26-10-15(23)18-12-6-4-11(5-7-12)17(24)25-2/h4-9H,3,10H2,1-2H3,(H,18,23) |
InChI Key |
RVUQGZNDXGVBJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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